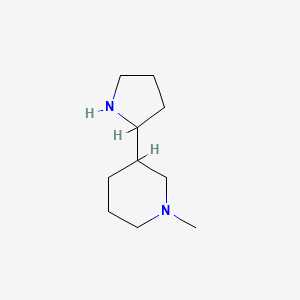

1-Methyl-3-(2-pyrrolidinyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-3-(2-pyrrolidinyl)piperidine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.284. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

Novel Synthesis Techniques : A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a conformationally rigid diamine with significant importance in medicinal chemistry, has been developed. This new method is more efficient for large-scale production compared to the existing complex processes (Smaliy et al., 2011).

Synthesis of Thioanalogues : Research on the synthesis and structural analysis of thioanalogues of N-1-methylanabasine and nicotine, including N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, has been conducted. These compounds have unique structural and spectral characteristics, contributing to the understanding of chemical properties and potential applications (Wojciechowska-Nowak et al., 2011).

Chemical Properties and Applications

Substituted Piperidines Synthesis : The use of 1-Methyl-2-oxopyrrolidinium hydrogen sulfate as a catalyst for the synthesis of highly substituted piperidines demonstrates the compound's utility in creating complex chemical structures (Sajadikhah et al., 2012).

Molecular Structure Analysis : Studies on the molecular and crystal structures of various hydroxy derivatives of hydropyridine, including compounds related to 1-methyl-3-(2-pyrrolidinyl)piperidine, provide insights into the conformational flexibility and intramolecular hydrogen bonding capabilities of these compounds (Kuleshova & Khrustalev, 2000).

Corrosion Inhibition Properties : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, indicating potential applications in industrial settings to prevent material degradation (Kaya et al., 2016).

Biochemical and Medicinal Applications

Antimicrobial and Antitubercular Activities : Research on dispiro heterocycles, which include this compound derivatives, shows these compounds exhibit significant antimicrobial and antitubercular activities, highlighting their potential in medical applications (Dandia et al., 2013).

Synthetic Bacteriochlorins : Incorporation of spiro-piperidine units in synthetic bacteriochlorins, related to this compound, allows for tailoring the polarity of near-infrared absorbers, which can be crucial in biomedical imaging and phototherapy (Reddy et al., 2013).

Future Directions

The pyrrolidine ring, present in “1-Methyl-3-(2-pyrrolidinyl)piperidine”, is a versatile scaffold for novel biologically active compounds. It is widely used by medicinal chemists in drug discovery . Future research could focus on exploring the pharmacological space of this compound and its derivatives .

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which include 1-methyl-3-(2-pyrrolidinyl)piperidine, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s suggested that the reaction proceeds through the outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations .

Biochemical Pathways

It’s known that pyrrolidine derivatives can inhibit cox-2 with ic50 values in the range of 1–8 µm .

Result of Action

It’s known that pyrrolidine derivatives can inhibit cox-2, which may result in anti-inflammatory effects .

Properties

IUPAC Name |

1-methyl-3-pyrrolidin-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12-7-3-4-9(8-12)10-5-2-6-11-10/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVQFTFUAMXIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3004869.png)

![N-Methyl-N-[2-oxo-2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B3004870.png)

![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/no-structure.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004875.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)

![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3004888.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B3004889.png)

![4-[(Pyridin-4-yl)sulfamoyl]benzoic acid](/img/structure/B3004891.png)